Arg-Pro

Description

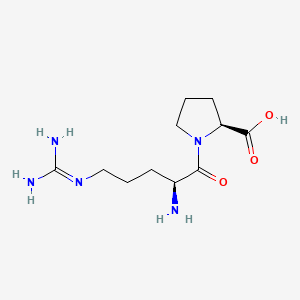

first & second amino acid in substance P sequence; RN given refers to (L)-isome

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJAALCCPOTJGB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178886 | |

| Record name | Arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2418-69-1 | |

| Record name | Arg-Pro | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of the Arginyl-Proline (Arg-Pro) Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Proline (Arg-Pro), a simple yet pivotal biomolecule, has garnered increasing attention for its diverse and significant biological activities. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, ranging from its impact on metabolic regulation and sensory perception to its potential as a therapeutic agent. This document details the known mechanisms of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Introduction

Constituted by the formal condensation of the amino acid's L-arginine and L-proline, the dipeptide this compound (Arginylproline) is a naturally occurring molecule with emerging biological importance.[1][2] While often studied as a constituent of larger bioactive peptides, this compound itself exhibits distinct physiological effects. Its biological significance spans metabolic control, taste modulation, and potential involvement in cardiovascular and neurological functions. This guide will explore the core biological activities of this compound, offering a technical and in-depth perspective for the scientific community.

Key Biological Activities and Mechanisms of Action

Metabolic Regulation: Lipid Metabolism

The this compound dipeptide has been identified as a modulator of lipid metabolism, specifically in the reduction of intracellular triglyceride levels.[3] This effect is primarily mediated through its interaction with the peptide transporter 1 (PepT1).[3]

Mechanism of Action:

This compound is transported into cells, such as hepatocytes, via the PepT1 transporter.[3] Once intracellular, it is hypothesized to influence pathways that regulate lipid synthesis and accumulation. While the precise downstream signaling cascade initiated by this compound is still under investigation, studies on related arginine-containing peptides suggest a potential involvement of the mTOR and JAK2/STAT5 signaling pathways, which are known to be influenced by amino acid availability and play roles in cellular metabolism.[4][5] A study on the protamine-derived peptide this compound-Arg (RPR) demonstrated its ability to ameliorate high-fat diet-induced obesity and hypercholesterolemia in mice, suggesting that this compound containing peptides can have a significant impact on lipid metabolism.[6][7]

Sensory Perception: Salt Taste Enhancement

This compound has been identified as a potent salt taste enhancer, a discovery with significant implications for public health initiatives aimed at reducing dietary sodium intake.[8][9][10]

Mechanism of Action:

The salt taste enhancing properties of this compound are attributed to its interaction with specific taste receptors on the tongue.[8] Research on cultured human fungiform taste papilla cells has shown that this compound, along with other arginyl dipeptides, significantly increases the cellular response to sodium chloride (NaCl).[8][9] This enhancement is believed to be mediated through the epithelial sodium channel (ENaC), a key component in salt taste perception.[8] The this compound dipeptide potentiates the response of amiloride-sensitive cells, which express ENaCα and ENaCδ subunits.[8]

Cardiovascular Regulation: Potential ACE and Thrombin Inhibition

While direct inhibitory constants for the this compound dipeptide are not extensively documented, its presence in larger peptides with known cardiovascular effects suggests its potential contribution to these activities.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: The tripeptide Leu-Arg-Pro has demonstrated ACE inhibitory activity with an IC50 value of 0.27 µM.[11] ACE is a key enzyme in the renin-angiotensin system, and its inhibition leads to vasodilation and a reduction in blood pressure. The proline residue at the C-terminus is a common feature of many ACE inhibitors, suggesting that the this compound sequence may contribute to the binding and inhibitory action.[11]

-

Thrombin Inhibition: The pentapeptide this compound-Pro-Gly-Phe (RPPGF) has been shown to be a competitive inhibitor of α-thrombin with a Ki of 1.75 ± 0.03 mM.[1][12][13] Thrombin is a critical enzyme in the blood coagulation cascade, and its inhibition has anticoagulant effects. The this compound motif within this peptide likely plays a role in its interaction with the active site of thrombin.

Neuroprotection

The tripeptide Gly-Pro-Arg (GPR) has demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity in cultured rat hippocampal neurons.[14] GPR was shown to prevent Aβ-mediated cell death by inhibiting caspase-3 activation and p53 expression, key events in apoptosis.[14] This suggests that peptides containing the this compound sequence may have therapeutic potential in neurodegenerative diseases like Alzheimer's.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related peptides.

Table 1: Bioactivity of this compound Dipeptide

| Biological Activity | Parameter | Value | Cell/System | Reference |

| Salt Taste Enhancement | EC50 | 106 µM | Cultured Human Fungiform Taste Papilla Cells | [15] |

Table 2: Bioactivity of Peptides Containing the this compound Sequence

| Peptide | Biological Activity | Parameter | Value | Enzyme/Receptor | Reference |

| Leu-Arg-Pro | ACE Inhibition | IC50 | 0.27 µM | Angiotensin-Converting Enzyme | [11] |

| This compound-Pro-Gly-Phe | Thrombin Inhibition | Ki | 1.75 ± 0.03 mM | α-Thrombin | [1][12][13] |

| This compound-Pro-Gly-Phe | PAR1 Binding Inhibition | IC50 | 20 µM | Protease-Activated Receptor 1 | [1][12][13] |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | Thrombin Inhibition | Ki | 0.92 µM | α-Thrombin | [16] |

Signaling Pathways

The biological effects of this compound and related peptides are mediated through various signaling pathways. The following diagrams illustrate the key pathways involved.

Figure 1. this compound transport via PepT1 and its effect on lipid metabolism.

Figure 2. Mechanism of this compound as a salt taste enhancer via ENaC.

Figure 3. Potential involvement of mTOR and JAK2/STAT5 pathways.

Experimental Protocols

Solid-Phase Synthesis of this compound Dipeptide

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Pro-OH

-

Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling and First Amino Acid Loading (Proline):

-

Swell the 2-chlorotrityl chloride resin in DCM in the reaction vessel for 30 minutes.

-

Drain the DCM and wash the resin with DMF (3 times).

-

Dissolve Fmoc-Pro-OH (3 equivalents relative to resin capacity) and DIPEA (6 equivalents) in DCM.

-

Add the amino acid solution to the resin and shake for 2 hours at room temperature.

-

Drain the solution and wash the resin with DCM (3 times) and DMF (3 times).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the Second Amino Acid (Arginine):

-

In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purification of this compound Dipeptide by RP-HPLC

Materials:

-

Reversed-Phase C18 HPLC column

-

HPLC system with a UV detector

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final this compound dipeptide as a white powder.

PepT1 Transporter Uptake Assay

This protocol describes a cell-based assay to measure the uptake of this compound via the PepT1 transporter.

Materials:

-

Caco-2 cells (or other cells expressing PepT1)

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

-

Radiolabeled this compound or a suitable competitive substrate (e.g., [14C]Gly-Sar)

-

Unlabeled this compound

-

Cell lysis buffer

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

-

Uptake Experiment:

-

Wash the cell monolayers with HBSS (pH 7.4).

-

Pre-incubate the cells with HBSS (pH 6.0) for 15 minutes at 37°C.

-

To measure total uptake, add HBSS (pH 6.0) containing radiolabeled this compound (or a competitive substrate) and varying concentrations of unlabeled this compound to the apical side of the monolayers.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

-

Termination of Uptake:

-

Remove the uptake solution and rapidly wash the monolayers with ice-cold HBSS (pH 7.4) to stop the transport process.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Determine the kinetic parameters (Km and Vmax) of this compound transport by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

-

To determine the inhibitory constant (Ki) of this compound, perform competitive uptake experiments with a known radiolabeled PepT1 substrate.

-

Conclusion and Future Directions

The this compound dipeptide is a bioactive molecule with a growing portfolio of physiological roles. Its ability to modulate lipid metabolism, enhance salt taste perception, and its presence in peptides with cardiovascular and neuroprotective activities underscore its potential for therapeutic and nutritional applications. The experimental protocols provided in this guide offer a framework for further investigation into the synthesis, purification, and biological characterization of this intriguing dipeptide.

Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of this compound. In particular, detailed investigations into the downstream signaling pathways activated upon its transport via PepT1 are warranted. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of this compound in metabolic, cardiovascular, and neurological disorders. The continued exploration of the biological significance of the this compound dipeptide holds promise for the development of novel strategies for disease prevention and treatment.

References

- 1. Mechanisms of this compound-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H21N5O3 | CID 151003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Obesity and Hypocholesterolemic Actions of Protamine-Derived Peptide RPR (this compound-Arg) and Protamine in High-Fat Diet-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arginyl dipeptides increase the frequency of NaCl-elicited responses via epithelial sodium channel alpha and delta subunits in cultured human fungiform taste papillae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academicworks.cuny.edu [academicworks.cuny.edu]

The Arginyl-Proline Motif: A Pivotal Dipeptide in Protein Structure, Function, and Therapeutic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginyl-Proline (Arg-Pro) dipeptide, a seemingly simple sequence of two amino acids, holds a position of significant structural and functional importance within the proteome. The unique conformational rigidity of proline, combined with the versatile binding properties of arginine's guanidinium (B1211019) group, creates a motif that is integral to a host of biological processes, from protein folding and stability to complex signaling cascades. This technical guide provides a comprehensive overview of the natural occurrence of the this compound motif, its biochemical properties, its critical roles in protein-protein interactions and signaling pathways, and its emerging significance as a target for therapeutic intervention. Detailed experimental protocols for the characterization of this motif are provided, alongside quantitative data on its prevalence and illustrative diagrams of its involvement in cellular signaling.

Introduction: The Unique Chemistry of Arginyl-Proline

The juxtaposition of arginine and proline residues within a polypeptide chain gives rise to a dipeptide with distinct stereochemical properties. Proline is unique among the 20 proteinogenic amino acids in that its side chain forms a cyclic structure by bonding back to the backbone nitrogen atom. This pyrrolidine (B122466) ring severely restricts the rotational freedom around the N-Cα bond (phi angle), leading to a more rigid peptide backbone.[1] Furthermore, the peptide bond preceding a proline residue (the Xaa-Pro bond, in this case, this compound) can exist in either a cis or trans conformation with a relatively small energy difference, a phenomenon that is rare for other peptide bonds.[2] This cis-trans isomerization can act as a molecular switch, profoundly influencing protein structure and function.

Arginine, with its long, flexible side chain terminating in a positively charged guanidinium group, is a versatile interaction partner. It can form salt bridges with negatively charged residues, engage in a network of hydrogen bonds, and participate in cation-π interactions with aromatic residues.[3] The combination of proline's rigidity and arginine's interaction potential makes the this compound motif a key player in mediating specific and often transient protein-protein interactions that are central to cellular signaling.

Natural Occurrence and Frequency of the Arginyl-Proline Dipeptide

Statistical analyses of large protein sequence databases have provided insights into the frequency of dipeptide occurrences. While one might expect the frequency of a dipeptide and its reverse sequence to be similar, this is not always the case. However, for the Arginyl-Proline (this compound or RP) pair and its reverse, Prolyl-Arginine (Pro-Arg or PR), their frequencies of occurrence are remarkably similar. A study analyzing a large set of protein sequences calculated a C190 value, a measure of the difference in frequency between a dipeptide and its "antidipeptide," for PR/RP to be 0.04, one of the lowest values observed, indicating a near-equal prevalence.[4]

To provide a quantitative perspective, the following table summarizes the frequency of the this compound dipeptide in the Swiss-Prot database, a high-quality, manually annotated, and non-redundant protein sequence database.

| Dipeptide | Number of Occurrences | Frequency (%) |

| This compound (RP) | 1,257,178 | 0.45 |

Table 1: Frequency of the Arginyl-Proline (RP) dipeptide in the UniProtKB/Swiss-Prot database (Release 2023_04). The frequency is calculated as the number of RP occurrences divided by the total number of dipeptides in the database.

Functional Significance of the Arginyl-Proline Motif

The this compound motif is not merely a statistical occurrence but is frequently found in functionally critical regions of proteins. Its significance stems from its role in protein structure, protein-protein interactions, and as a recognition site for post-translational modifications.

Structural Roles

The rigidity of the proline residue in the this compound sequence often induces kinks or turns in the polypeptide chain, disrupting regular secondary structures like alpha-helices and beta-sheets. This property is crucial for the formation of specific protein folds and for positioning adjacent domains correctly. In structural proteins like collagen, proline and hydroxyproline (B1673980) (a post-translationally modified form of proline) are abundant and essential for the formation of the characteristic triple helix.

Protein-Protein Interactions: The SH3 Domain Case Study

A primary function of proline-rich regions, which often include this compound motifs, is to serve as docking sites for other proteins.[1][5] A classic example is the interaction between proline-rich motifs and Src Homology 3 (SH3) domains.[6][7] SH3 domains are small protein modules of about 60 amino acids that are found in a wide variety of intracellular signaling proteins.[8] They typically bind to a core consensus sequence of PxxP (where P is proline and x is any amino acid).[6]

The specificity of this interaction is often enhanced by residues flanking the core PxxP motif. Notably, a positively charged residue, frequently arginine, located either N-terminal or C-terminal to the PxxP core, can form a crucial salt bridge with a negatively charged residue (typically aspartate or glutamate) on the surface of the SH3 domain.[9][10] This Arg-mediated electrostatic interaction significantly contributes to the binding affinity and specificity, allowing for the precise assembly of signaling complexes.[9]

The Arginyl-Proline Motif in Cellular Signaling

The role of the this compound motif in mediating protein-protein interactions places it at the heart of numerous cellular signaling pathways.

SH3 Domain-Mediated Signaling

The interaction between this compound containing proline-rich motifs and SH3 domains is fundamental to the assembly and regulation of signaling complexes involved in cell growth, cytoskeletal rearrangement, and transcription.[8] For instance, adaptor proteins like Grb2 utilize their SH3 domains to bind to proline-rich regions on other proteins, thereby linking activated receptor tyrosine kinases to downstream effectors like the Ras signaling pathway.

Below is a diagram illustrating a generic signaling pathway involving an SH3 domain-containing protein recognizing a proline-rich motif with a critical arginine residue.

Integrin Signaling

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play crucial roles in cell signaling. The Abl-related gene (Arg), a non-receptor tyrosine kinase, is involved in integrin signaling and the regulation of the Rho family of small GTPases.[11][12] Upon integrin-mediated cell adhesion, Arg can phosphorylate and activate p190RhoGAP, a protein that inhibits RhoA activity. This process is crucial for regulating cell spreading and migration. While not always a direct this compound interaction, proline-rich regions are abundant in the signaling complexes associated with integrins, and the interplay between kinases and these motifs is a recurring theme in cellular regulation.

Experimental Protocols for the Study of Arginyl-Proline Motifs

Characterizing the structure, dynamics, and interactions of this compound containing peptides and proteins requires a combination of biophysical and biochemical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation and dynamics of proteins and peptides in solution at atomic resolution. It is particularly well-suited for investigating the cis-trans isomerization of the this compound peptide bond.

Protocol for 13C NMR Analysis of this compound cis-trans Isomerism:

-

Sample Preparation: Synthesize or purify the peptide of interest containing the this compound motif. For enhanced sensitivity, isotopic labeling with 13C and 15N can be employed.[13][14] Dissolve the peptide in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 0.5-1.0 mM.

-

Data Acquisition: Acquire one-dimensional 13C and two-dimensional 1H-13C HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Spectral Analysis: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the isomerization state of the preceding peptide bond. In the trans conformation, the Cβ chemical shift is typically around 31.5 ppm, while the Cγ is around 27.5 ppm. In the cis conformation, these shifts are around 33.5 ppm and 24.5 ppm, respectively.[2]

-

Quantification: The relative populations of the cis and trans isomers can be determined by integrating the peak volumes of the corresponding Cβ and Cγ signals in the 13C spectrum.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the primary sequence of proteins and peptides and for identifying post-translational modifications.

Protocol for MS Analysis of this compound Containing Peptides:

-

Sample Preparation: The protein of interest is typically digested with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the fragments are measured (MS/MS or MS2 scan).

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of the this compound motif can be confirmed by the fragmentation pattern. Specialized MS techniques can also be used to study post-translational modifications, such as the conversion of arginine to proline, which can occur in certain metabolic contexts.[15][16]

Protein-Protein Interaction Assays

Several methods can be used to study the interaction of this compound motifs with binding partners like SH3 domains.

-

Co-immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions in vivo. An antibody against a protein of interest is used to pull it out of a cell lysate, and any interacting proteins are co-precipitated and identified by Western blotting or mass spectrometry.

-

Pull-down Assays: A purified, tagged "bait" protein (e.g., an SH3 domain) is immobilized on beads and incubated with a cell lysate or a purified "prey" protein (containing the this compound motif). Interacting proteins are then eluted and identified.

-

Surface Plasmon Resonance (SPR): This is a label-free technique for quantifying the kinetics and affinity of biomolecular interactions in real-time. One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding is measured by a change in the refractive index at the surface.

Relevance in Disease and Drug Development

Given their central role in signaling, it is not surprising that aberrant interactions involving proline-rich motifs are implicated in various diseases, including cancer and immune disorders.[1] This makes the proteins containing these motifs, and their binding partners, attractive targets for drug development.

The unique structural features of the this compound region and its binding pockets on domains like SH3 can be exploited for the design of small molecule inhibitors or peptide-based therapeutics.[3][17] For example, peptidomimetics that mimic the conformation of the this compound containing loop can be designed to competitively inhibit the binding to SH3 domains, thereby disrupting the downstream signaling cascade. The development of direct thrombin inhibitors, such as bivalirudin, which contains a D-Phe-Pro-Arg-Pro sequence that binds to the active site of thrombin, highlights the therapeutic potential of targeting such motifs.[18]

Conclusion

The Arginyl-Proline dipeptide is a prime example of how the specific arrangement of amino acids can give rise to profound functional consequences. Its unique structural properties and its role as a key recognition motif in protein-protein interactions underscore its importance in a multitude of cellular processes. A thorough understanding of the biochemistry and cell biology of the this compound motif, facilitated by the experimental approaches outlined in this guide, is crucial for unraveling complex biological systems and for the rational design of novel therapeutics targeting a wide range of diseases. The continued exploration of this pivotal dipeptide promises to yield further insights into the intricate world of protein science and to open new avenues for drug discovery.

References

- 1. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting binding-site arginines in drug design: Recent examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frequency of dipeptides and antidipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 7. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. limlab.ucsf.edu [limlab.ucsf.edu]

- 9. Structure-function analysis of SH3 domains: SH3 binding specificity altered by single amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Systematic Compilation of Human SH3 Domains: A Versatile Superfamily in Cellular Signaling [mdpi.com]

- 11. Integrin signaling through Arg activates p190RhoGAP by promoting its binding to p120RasGAP and recruitment to the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrin Signaling through Arg Activates p190RhoGAP by Promoting Its Binding to p120RasGAP and Recruitment to the Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mr.copernicus.org [mr.copernicus.org]

- 14. Exclusively heteronuclear NMR experiments for the investigation of intrinsically disordered proteins: focusing on proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

The Enigmatic Pathway of Arg-Pro Biosynthesis in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Proline (Arg-Pro) has garnered interest for its potential biological activities, including roles in cellular signaling and as a component of bioactive peptides. While the biosynthetic pathways of its constituent amino acids, arginine and proline, are well-characterized in mammalian cells, the precise mechanism for the de novo synthesis of the this compound dipeptide remains an area of active investigation. This technical guide provides an in-depth overview of the established biosynthetic pathways of arginine and proline, explores the potential enzymatic routes for this compound formation, details relevant experimental methodologies, and presents available quantitative data. The absence of a definitively identified this compound synthetase in mammals suggests that the generation of this dipeptide may occur through less conventional mechanisms, such as the reverse action of specific peptidases or as a product of targeted protein catabolism. This guide aims to equip researchers with a comprehensive understanding of the current knowledge and to highlight the key questions that remain to be answered in elucidating the complete biosynthetic journey of this compound.

Biosynthesis of Precursor Amino Acids

The formation of this compound is fundamentally dependent on the cellular availability of its constituent amino acids, L-arginine and L-proline. Both are considered semi-essential or conditionally essential amino acids in mammals, with their de novo synthesis being highly regulated and tissue-specific.

L-Arginine Biosynthesis

In mammals, the primary pathway for de novo L-arginine synthesis is the intestinal-renal axis. This process involves the coordinated action of enzymes in the enterocytes of the small intestine and the proximal tubule cells of the kidney.

The key steps in this pathway are:

-

Glutamate (B1630785) to Pyrroline-5-Carboxylate (P5C): The pathway initiates from glutamate, which is converted to P5C by the bifunctional enzyme Pyrroline-5-Carboxylate Synthase (P5CS).

-

P5C to Ornithine: P5C is then converted to ornithine by Ornithine Aminotransferase (OAT).

-

Ornithine to Citrulline: In the mitochondria of enterocytes, ornithine is converted to citrulline by Ornithine Transcarbamoylase (OTC).

-

Citrulline Transport: Citrulline is released into the bloodstream and transported to the kidneys.

-

Citrulline to Argininosuccinate (B1211890): In the cytosol of kidney proximal tubule cells, Argininosuccinate Synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate.

-

Argininosuccinate to Arginine: Argininosuccinate Lyase (ASL) then cleaves argininosuccinate to yield L-arginine and fumarate.

L-Proline Biosynthesis

L-proline is synthesized from L-glutamate in a two-step enzymatic process primarily occurring in the mitochondria.

The pathway is as follows:

-

Glutamate to P5C: Similar to arginine biosynthesis, the initial step is the conversion of glutamate to P5C by Pyrroline-5-Carboxylate Synthase (P5CS).

-

P5C to Proline: P5C is then reduced to L-proline by Pyrroline-5-Carboxylate Reductase (PYCR), utilizing NADH or NADPH as a cofactor.

Potential Pathways for this compound Dipeptide Formation

The direct enzymatic synthesis of this compound in mammalian cells has not been definitively established. However, several potential mechanisms can be hypothesized based on general principles of peptide metabolism.

Reversal of Peptidase Activity

Certain peptidases, under specific conditions (e.g., high substrate concentration, low water activity), can catalyze the formation of peptide bonds, essentially running their hydrolytic reaction in reverse.

-

Prolidase (PEPD): Prolidase is a manganese-dependent cytosolic exopeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. It is conceivable that under conditions of high intracellular arginine and proline concentrations, prolidase could catalyze the condensation of these amino acids to form this compound. However, the thermodynamic favorability of this reaction in the aqueous cellular environment is a significant barrier.

Non-Ribosomal Peptide Synthesis (NRPS)

Non-ribosomal peptide synthetases are large, multi-domain enzymes that synthesize peptides without the use of an mRNA template. While common in bacteria and fungi, NRPSs are considered rare in animals.[1][2] To date, no specific NRPS has been identified in mammalian cells for the synthesis of this compound. The identification of any such enzyme would represent a significant breakthrough in understanding dipeptide metabolism in mammals.

Proteolytic Degradation of Arginine- and Proline-Rich Proteins

A plausible source of this compound is the controlled proteolytic degradation of endogenous proteins that are rich in arginine and proline residues. Specific proteases could cleave these proteins to release di- and tripeptides, including this compound. This mechanism would not be considered de novo synthesis but rather a recycling pathway.

Quantitative Data

Quantitative data on the direct biosynthesis of this compound in mammalian cells is not available due to the lack of an identified pathway. However, data on the concentrations and turnover of the precursor amino acids are well-documented.

| Parameter | Arginine | Proline | Reference |

| Typical Plasma Concentration (Human) | 50 - 150 µM | 150 - 350 µM | [3] |

| Intracellular Concentration (various cell types) | 0.1 - 2 mM | 0.2 - 1 mM | |

| Key Biosynthetic Enzymes (Km) | ASS: ~5-60 µM (for citrulline) | P5CS: ~1-5 mM (for glutamate) | |

| Key Catabolic Enzymes (Km) | Arginase I: ~2-20 mM | Proline Dehydrogenase: ~1-10 mM |

Table 1. Concentrations and Enzyme Kinetics of Arginine and Proline.

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of techniques to identify potential enzymatic activities and to detect the dipeptide product.

In Vitro Dipeptide Synthesis Assay with Cell Extracts

This protocol aims to detect the potential synthesis of this compound from its constituent amino acids in a cell-free system.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, Caco-2)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

L-Arginine and L-Proline stock solutions

-

ATP and MgCl₂ stock solutions

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS/MS system for dipeptide detection

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell extract) and determine protein concentration (e.g., using a BCA assay).

-

-

Enzymatic Reaction:

-

Set up reaction mixtures in microcentrifuge tubes on ice:

-

50 µg of cell extract

-

1 mM L-Arginine

-

1 mM L-Proline

-

5 mM ATP

-

10 mM MgCl₂

-

Reaction buffer to a final volume of 100 µL.

-

-

Include control reactions:

-

No cell extract

-

No L-Arginine

-

No L-Proline

-

No ATP

-

-

Incubate reactions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

-

Incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under vacuum.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

Detection of this compound by LC-MS/MS:

-

Use a validated LC-MS/MS method for the detection and quantification of this compound.

-

A synthetic this compound standard should be used to confirm retention time and fragmentation patterns.

-

Detection of Endogenous this compound in Tissues and Cells

This protocol outlines the extraction and detection of endogenous this compound from biological samples.

Materials:

-

Tissue or cell samples

-

Homogenization buffer (e.g., PBS with protease inhibitors)

-

Methanol

-

LC-MS/MS system

-

Stable isotope-labeled this compound internal standard (for quantification)

Procedure:

-

Sample Homogenization:

-

Weigh frozen tissue or cell pellet.

-

Homogenize in ice-cold homogenization buffer.

-

-

Metabolite Extraction:

-

Add four volumes of ice-cold methanol to the homogenate.

-

Vortex thoroughly and incubate at -20°C for 30 minutes.

-

If using an internal standard, spike it into the extraction solvent.

-

Centrifuge at high speed to pellet proteins and debris.

-

-

Sample Preparation and Analysis:

-

Collect the supernatant and dry under vacuum.

-

Reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Analyze using a validated LC-MS/MS method with a standard curve for absolute quantification.

-

Conclusion and Future Directions

The biosynthesis of the dipeptide this compound in mammalian cells represents a compelling biological puzzle. While the pathways for its constituent amino acids are well-established, the mechanism of their linkage remains elusive. The most plausible, though yet unproven, hypotheses involve the reverse action of peptidases like prolidase or the degradation of specific proteins. The potential for a dedicated, yet undiscovered, non-ribosomal peptide synthetase in mammals remains an exciting, albeit speculative, possibility.

Future research should focus on:

-

Enzyme Discovery: Employing activity-based screening of cell fractions with arginine and proline as substrates to identify potential synthetase or ligase activities.

-

Genetic Approaches: Utilizing siRNA or CRISPR/Cas9 to knockdown candidate enzymes (e.g., prolidase) and observing the impact on intracellular this compound levels.

-

Advanced Mass Spectrometry: Using high-resolution mass spectrometry and metabolomics to trace the flux of labeled arginine and proline into this compound.

-

Functional Characterization: Elucidating the biological roles of this compound to provide context for its synthesis and regulation.

A definitive understanding of the this compound biosynthetic pathway will not only fill a gap in our knowledge of cellular metabolism but may also open new avenues for therapeutic intervention, given the emerging biological significance of small peptides.

References

In Vivo Stability and Metabolism of Arginyl-Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo stability and metabolism of the dipeptide Arginyl-Proline (Arg-Pro). Understanding the metabolic fate of this dipeptide is crucial for its application in drug design, as a component of larger therapeutic peptides, and in nutritional science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and experimental workflows.

Introduction

The dipeptide Arginyl-Proline (this compound) is a simple peptide unit that can be derived from the breakdown of dietary and endogenous proteins. Its in vivo stability is a critical factor determining its bioavailability and physiological effects. The peptide bond between arginine and proline is susceptible to enzymatic cleavage by specific peptidases, which ultimately breaks down the dipeptide into its constituent amino acids. These amino acids then enter their respective metabolic pathways. This guide will explore the key enzymes involved, the kinetics of cleavage, and the subsequent metabolic fate of arginine and proline.

Enzymatic Degradation of this compound

The primary mechanism for the in vivo breakdown of this compound is enzymatic hydrolysis. Several classes of enzymes are capable of cleaving the this compound peptide bond.

-

Dipeptidyl Peptidase IV (DPP-IV/CD26): This is a key enzyme in the metabolism of peptides with a penultimate proline residue. DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1][2] It is widely expressed in various tissues, including the kidney, spleen, lung, and liver, and also exists in a soluble, circulating form.[3]

-

Prolidase (PEPD): This cytosolic metalloproteinase is the only human enzyme known to specifically hydrolyze dipeptides with a C-terminal proline or hydroxyproline.[4][5] Therefore, it plays a crucial role in the final stages of collagen degradation and the recycling of proline.[5]

-

Aminopeptidase P (XPNPEP1): This exopeptidase specifically removes any N-terminal amino acid from a peptide when the penultimate residue is proline. It has been shown to cleave the this compound bond in bradykinin (B550075).[6]

-

Dipeptidyl Peptidase II (DPP-II/DPP7): This enzyme also demonstrates activity towards X-Pro dipeptides, though its substrate specificity and kinetic properties differ from DPP-IV.[7]

The stability of the this compound bond can be context-dependent. For instance, within the larger peptide bradykinin, the N-terminal this compound is not cleaved by X-Pro dipeptidyl-aminopeptidase, whereas the same enzyme can cleave this bond in substance P.[8]

Quantitative Data on this compound Metabolism

Table 1: Kinetic Parameters for the Hydrolysis of this compound-pNA by Dipeptidyl Peptidases

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Dipeptidyl Peptidase IV (DPP-IV) | 184.6 ± 4.8 | 1.828 ± 0.187 | 9.9 x 103 | [9] |

| Dipeptidyl Peptidase 8 (DPP-8) | 1220 ± 110 | 0.8 ± 0.1 | 6.6 x 102 | [9] |

| Dipeptidyl Peptidase 9 (DPP-9) | 70 ± 10 | 0.3 ± 0.02 | 4.3 x 103 | [9] |

pNA: p-nitroanilide

The catalytic efficiency (kcat/Km) of DPP-IV for this compound-pNA is significantly higher than that of DPP-8 and DPP-9, suggesting that DPP-IV is a major contributor to the cleavage of N-terminal this compound sequences.[9]

While not a direct measure of the dipeptide's half-life, a study on the degradation of bradykinin in human plasma found that a stable metabolite, this compound-Pro-Gly-Phe, had a half-life of 4.2 hours.[10] This indicates that the this compound bond, when part of a larger peptide, can exhibit considerable stability.

Metabolic Pathways

The metabolism of this compound is a two-step process: enzymatic cleavage of the dipeptide followed by the entry of the resulting free amino acids into their respective metabolic pathways.

This compound Cleavage

Arginine and Proline Metabolism

Once cleaved, arginine and proline enter their well-established metabolic pathways.[11][12] Arginine is a key component of the urea (B33335) cycle and a precursor for the synthesis of nitric oxide, creatine, and polyamines.[13] Proline is crucial for collagen synthesis and can be interconverted with glutamate.[12]

Experimental Protocols

In Vitro Peptide Stability Assay in Plasma/Serum

This protocol outlines a general procedure for assessing the stability of this compound in plasma or serum.

Methodology:

-

Incubation: The this compound dipeptide is incubated in plasma or serum (e.g., human, rat, mouse) at a final concentration typically in the micromolar range. The incubation is carried out at 37°C with gentle shaking.[14] It is important to note that peptide stability can differ significantly between fresh blood, plasma, and serum due to the activation of coagulation cascade proteases in serum.[14][15]

-

Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16]

-

Reaction Termination: The enzymatic degradation is stopped by adding a protein precipitating agent. Common choices include trichloroacetic acid (TCA) to a final concentration of 3% (w/v) or an organic solvent like acetonitrile.[1][14]

-

Protein Removal: The samples are centrifuged at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins.[14]

-

Sample Preparation for Analysis: The resulting supernatant, containing the remaining this compound and its metabolites, is collected for analysis. Depending on the termination agent used, a neutralization step (e.g., with sodium hydroxide (B78521) for TCA) or evaporation and reconstitution in a suitable solvent may be necessary.[14]

-

Quantification: The concentration of intact this compound is quantified using a suitable analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS/MS).[16] This allows for sensitive and specific detection of the dipeptide.

-

Data Analysis: The percentage of the remaining this compound at each time point is calculated relative to the initial concentration at time zero. The half-life (t1/2) can then be determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.

Enzyme Kinetic Assay (Example: DPP-IV)

This protocol describes a method to determine the kinetic parameters of an enzyme, such as DPP-IV, for the cleavage of this compound. A chromogenic substrate like this compound-p-nitroanilide (this compound-pNA) is often used.

Methodology:

-

Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl, pH 7.4-8.0) at 37°C.[9][17]

-

Substrate and Enzyme: Varying concentrations of the substrate (this compound-pNA) are incubated with a fixed concentration of the purified enzyme (e.g., DPP-IV).[9]

-

Detection: The cleavage of the substrate releases p-nitroanilide, which can be detected spectrophotometrically by monitoring the increase in absorbance at 405 nm over time.[9]

-

Data Analysis: The initial reaction velocities (V0) are determined for each substrate concentration. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are then calculated by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Conclusion

The in vivo stability of the this compound dipeptide is primarily governed by its susceptibility to cleavage by peptidases, notably Dipeptidyl Peptidase IV and Prolidase. While the simple dipeptide is likely to have a short half-life in circulation, its stability can be significantly altered when it is part of a larger peptide sequence. The metabolic fate of this compound ultimately leads to the release of free arginine and proline, which are then utilized in fundamental biochemical pathways, including the urea cycle, nitric oxide synthesis, and collagen production. The experimental protocols detailed in this guide provide a framework for researchers to assess the stability and enzymatic processing of this compound and related peptides, which is essential for the development of peptide-based therapeutics and nutritional formulations.

References

- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and reaction mechanism of human prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavage of the Arg1-Pro2 bond of bradykinin by a human lung peptidase: isolation, characterization, and inhibition by several beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Successive cleavage of N-terminal Arg1--Pro2 and Lys3-Pro4 from substance P but no release of Arg1-Pro2 from bradykinin, by X-Pro dipeptidyl-aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stable metabolite, this compound-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine and Proline Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Arginine and proline metabolism - Wikipedia [en.wikipedia.org]

- 13. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Dipeptidyl Peptidase IV [sigmaaldrich.com]

An In-Depth Technical Guide to the Interaction of Arg-Pro Dipeptides with Cellular Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginine-Proline (Arg-Pro) is a simple yet biologically significant molecule. As a fundamental component of proteins and a product of their degradation, this compound and peptides containing this motif are involved in a variety of cellular processes. The unique structural properties conferred by the rigid pyrrolidine (B122466) ring of proline and the positively charged guanidinium (B1211019) group of arginine allow for specific interactions with a range of cellular receptors and enzymes. Understanding these interactions is critical for elucidating physiological mechanisms and for the development of novel therapeutics, particularly in the fields of collagen metabolism, neurodegenerative diseases, and sensory physiology. This guide provides a detailed overview of the primary cellular interactors of this compound, their associated signaling pathways, quantitative interaction data, and the experimental protocols used to study them.

Prolidase: The Primary Enzymatic Interactor

Prolidase (EC 3.4.13.9), a cytosolic metalloenzyme, is the only human enzyme capable of specifically cleaving the peptide bond in dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. This compound is therefore a natural substrate for prolidase. The enzyme plays a crucial, rate-limiting role in the final stages of collagen degradation, recycling proline for the synthesis of new collagen and other proteins.

Signaling and Regulation

Prolidase activity is not constitutive; it is dynamically regulated by extracellular signals, primarily through cell-surface integrin receptors. The interaction of the extracellular matrix (ECM), particularly type I collagen, with β1 integrin receptors is a key mechanism that upregulates prolidase activity.[1][2][3] This signaling cascade is vital for tissue remodeling, wound healing, and cell growth.

The pathway involves the activation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[4] Furthermore, Transforming Growth Factor-beta 1 (TGF-β1), a critical cytokine in tissue fibrosis and repair, induces prolidase expression by upregulating the transcription factors KLF6 and Sp1, which bind to the prolidase (PEPD) gene promoter.[1][5]

Figure 1: Signaling pathways regulating prolidase activity and expression.

Quantitative Data

Direct binding affinity (Kd) values for this compound with prolidase are not extensively reported. However, kinetic data for the hydrolysis of similar substrates provide insight into the enzyme's efficiency.

| Parameter | Value | Substrate | Organism | Notes |

| Km | 5.4 mM | Gly-Pro | Human | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests higher affinity.[6] |

| Vmax | 489 U/mg | Gly-Pro | Human | Represents the maximum rate of reaction for the enzyme.[6] |

Poly(Pro-Arg) and the Proteasome in Neurodegeneration

In the context of neurodegenerative diseases, specifically C9ORF72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), dipeptide repeat proteins are generated through a non-canonical translation mechanism. One such toxic protein is a polymer of Arginine-Proline, known as poly(PR). These poly(PR) peptides have been shown to interact with and disrupt the function of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.

Mechanism of Toxicity

Poly(PR) peptides physically associate with the proteasome, leading to its impairment.[7][8] This interaction is thought to destabilize the α-ring of the proteasome, interfering with the assembly of the 20S and 26S proteasome complexes and hindering substrate degradation.[8] The consequence of proteasome inhibition is the accumulation of ubiquitinated proteins and a compensatory, but ultimately detrimental, lysosomal hyper-acidification. This disruption of cellular protein homeostasis is a key contributor to neuronal toxicity.

Figure 2: Logical workflow of Poly(PR)-mediated proteasome inhibition and neurotoxicity.

Quantitative Data

Direct binding affinities of poly(PR) to the proteasome are not well-defined, but the functional consequences have been quantified. Additionally, poly(PR) has been shown to bind RNA with high affinity.

| Parameter | Value | Target/System | Notes |

| LD50 | ~2 µM | Rat Motor Neurons | The lethal dose for 50% of motor neurons after a 5-day application of PR₂₀ (20 repeats). |

| Binding Affinity (Kd) | Nanomolar range | RNA (GAAGA motif) | Poly(PR) binds with high affinity to specific RNA sequences, which may also contribute to toxicity by disrupting RNA metabolism.[9] |

Epithelial Sodium Channels (ENaC) and Sensory Perception

This compound dipeptides have been identified as potential modulators of sensory receptors, specifically in the context of taste. Studies on human fungiform taste papilla cells have shown that this compound can elicit cellular responses, suggesting an interaction with taste receptors.

Signaling Pathway

The proposed mechanism involves the interaction of this compound with Epithelial Sodium Channels (ENaC) , which function as salt taste receptors. This interaction leads to an influx of cations, resulting in the depolarization of the taste receptor cell. The subsequent increase in intracellular calcium concentration ([Ca²⁺]i) is a hallmark of cellular activation and signal transduction in this system.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Prolidase activity in fibroblasts is regulated by interaction of extracellular matrix with cell surface integrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolidase-dependent regulation of collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. KLF6 activates Sp1-mediated prolidase transcription during TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Inhibition of the Epithelial Na+ Channel through Peptide Binding at Peripheral Finger and Thumb Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Caveolin-1-dependent β1 integrin endocytosis is a critical regulator of fibronectin turnover - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Arg-Pro Mimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of peptidomimetics, compounds that mimic the structure and function of peptides, represents a promising avenue in modern drug discovery. Among these, mimetics of the Arginine-Proline (Arg-Pro) dipeptide motif have garnered significant interest due to their potential to modulate a variety of protein-protein interactions implicated in a range of pathologies. This technical guide provides an in-depth overview of the core therapeutic applications of this compound mimetics, with a focus on cancer, cardiovascular disease, and neurological disorders. It details the underlying mechanisms of action, presents available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Therapeutic Landscape of this compound Mimetics

This compound motifs are found in various endogenous peptides and proteins, where they often play crucial roles in receptor binding and protein-protein interactions. Mimetics of this dipeptide are being explored for their ability to either inhibit or enhance these interactions for therapeutic benefit.

Cancer Therapy

In oncology, this compound mimetics are being investigated for their potential to interfere with signaling pathways that drive tumor growth, proliferation, and metastasis. A key target in this area is the Activator Protein-1 (AP-1) transcription factor.

A notable example is the Gly-Arg-Pro tripeptide, which has been shown to exhibit strong molecular interaction with the AP-1 transcriptional complex.[1] AP-1 is a critical regulator of gene expression involved in cell proliferation and has been implicated in the progression of various cancers.[1] By binding to the AP-1 complex, Gly-Arg-Pro mimetics can potentially disrupt its function and thereby inhibit the division of cancer cells.[1]

Another important area of cancer research where this compound related mimetics are relevant is in targeting integrins. The closely related Arg-Gly-Asp (RGD) motif is a well-known ligand for many integrins, which are cell surface receptors that mediate cell adhesion and play a crucial role in cancer cell migration and invasion. Peptidomimetics that mimic the RGD sequence can act as antagonists for integrins such as αvβ3, thereby inhibiting tumor angiogenesis and metastasis.[2]

Cardiovascular Disease

In the context of cardiovascular disease, this compound mimetics have shown potential in modulating thrombosis and fibrinolysis. The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a mimetic of the N-terminal region of the α-chain of fibrin (B1330869).[1][3] GPRP acts as an inhibitor of fibrin polymerization, a critical step in the formation of blood clots.[1][3][4][5][6] By preventing the polymerization of fibrin monomers, GPRP can inhibit the formation of a stable fibrin clot.[1][3][6] This makes GPRP and its mimetics promising candidates for the development of novel anti-thrombotic therapies.[4]

Neurological Disorders

The application of this compound mimetics in neurological disorders is an emerging field of research. One potential therapeutic avenue is in the modulation of neuroinflammation, a key process in many neurodegenerative diseases. Integrins are expressed on various cells in the central nervous system (CNS) and are involved in inflammatory processes. As such, this compound and RGD mimetics that target integrins could potentially be used to modulate neuroinflammation.

Furthermore, the c-Jun N-terminal kinase (JNK) signaling pathway, which is downstream of AP-1, is implicated in neuronal apoptosis and neuroinflammation.[7][8][9][10][11] this compound mimetics that interfere with the AP-1 complex could therefore have neuroprotective effects by modulating JNK signaling.

Quantitative Data on this compound Mimetics and Related Compounds

The following tables summarize available quantitative data for this compound mimetics and related peptidomimetics to provide a basis for comparison of their biological activities.

| Compound/Mimetic | Target | Cell Line(s) | IC50 (µM) | Reference(s) |

| SFTI-G5 | HER2 | BT-474 (Breast Cancer) | 0.280 | [5] |

| SFTI-G5 | HER2 | Calu-3 (Lung Cancer) | 0.073 | [5] |

| SFTI-G5 | EGFR (wild-type) | A549 (Lung Cancer) | 0.369 | [5] |

| Gold(III)-peptidodithiocarbamato complex (dtc-Pro-Aib-OtBu) | Not specified | A549, MCF-7, A2780, H1975, H460, A431 | Lower than Cisplatin | [12] |

| Compound/Mimetic | Target | Binding Affinity (Kd/Ki) | Method | Reference(s) |

| ABT-737 | Bcl-2, Bcl-XL, Bcl-ω | Ki ≤ 1 nM | NMR-based screening | [13] |

| Ran/RanBP1 | RanGAP | - | Not specified | [14] |

| Gly-Pro-Arg-Pro | Fibrinogen | Not specified | Not specified | [3][5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound mimetics.

Solid-Phase Peptide Synthesis (SPPS) of an this compound Mimetic

This protocol describes the manual synthesis of a generic this compound containing peptide using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH)

-

Rink Amide resin

-

Coupling reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (Proline):

-

Dissolve Fmoc-Pro-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles: Continue the deprotection and coupling steps for any additional amino acids in the sequence.

-

Final Fmoc Deprotection: Perform a final deprotection step to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Workflow for solid-phase synthesis of an this compound mimetic.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an this compound mimetic.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound mimetic stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound mimetic and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow for determining cell viability using the MTT assay.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation or expression levels of proteins in a signaling pathway following treatment with an this compound mimetic.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-FAK, anti-FAK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the binding kinetics and affinity of an this compound mimetic to its target protein.[15][16][17][18][19]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Target protein

-

This compound mimetic

-

Immobilization buffers (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the target protein (ligand) over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active sites with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the this compound mimetic (analyte) over the sensor surface.

-

Monitor the change in the SPR signal in real-time to observe association and dissociation.

-

-

Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte from the ligand.

-

Data Analysis:

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound mimetics are mediated through their interaction with specific signaling pathways.

AP-1/JNK Signaling Pathway in Cancer

The AP-1 transcription factor is a heterodimer composed of proteins from the Jun, Fos, and ATF families.[21][22] It plays a crucial role in regulating the expression of genes involved in cell proliferation, differentiation, and apoptosis.[23] In many cancers, the AP-1 pathway is aberrantly activated, leading to uncontrolled cell growth.[22]

This compound mimetics can potentially inhibit AP-1 activity, leading to downstream effects on the c-Jun N-terminal kinase (JNK) pathway.[7][8][9][10][11] JNKs are stress-activated protein kinases that can have both pro-apoptotic and pro-survival roles depending on the cellular context.[7][8][11] By modulating AP-1, this compound mimetics could influence JNK signaling to promote apoptosis in cancer cells.

Modulation of the AP-1/JNK pathway by this compound mimetics.

Integrin/FAK Signaling in Cell Adhesion and Migration

Integrins are heterodimeric transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[24] The binding of ECM proteins, often containing the RGD motif, to integrins triggers a signaling cascade that regulates cell migration, proliferation, and survival. A key mediator of integrin signaling is the Focal Adhesion Kinase (FAK).[25][26][27][28]

Upon integrin clustering and activation, FAK is recruited to focal adhesions and autophosphorylated. This creates a binding site for Src family kinases, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell motility and survival.[25][26][28] RGD and potentially this compound mimetics can act as competitive inhibitors of ECM binding to integrins, thereby blocking the activation of FAK and its downstream signaling, which can be a valuable strategy in cancer therapy to inhibit metastasis.

Inhibition of Integrin/FAK signaling by this compound/RGD mimetics.

Conclusion and Future Directions